
3-(Piperidin-4-yloxy)propane-1,2-diol hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride is a chemical compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.69 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with epichlorohydrin, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites on enzymes, inhibiting their activity or modulating their function. Additionally, the compound can bind to receptors, altering signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride can be compared with other similar compounds, such as:
3-(Piperidin-4-yloxy)propane-1,2-diol: This compound lacks the hydrochloride salt form and may have different solubility and stability properties.
4-(Piperidin-4-yloxy)butane-1,2-diol: This compound has a longer carbon chain, which may affect its reactivity and biological activity.
2-(Piperidin-4-yloxy)ethanol: This compound has a shorter carbon chain and different functional groups, leading to variations in its chemical and biological properties.
The uniqueness of 3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride lies in its specific structure, which provides distinct reactivity and interaction profiles compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H18ClNO3 |
|---|---|
Molekulargewicht |
211.68 g/mol |
IUPAC-Name |
3-piperidin-4-yloxypropane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c10-5-7(11)6-12-8-1-3-9-4-2-8;/h7-11H,1-6H2;1H |
InChI-Schlüssel |
CCYSXYSCVBSLBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OCC(CO)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
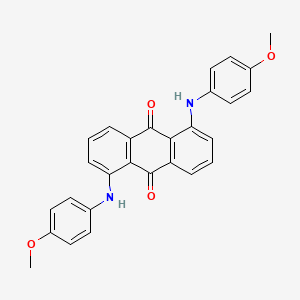

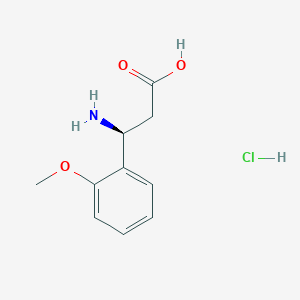
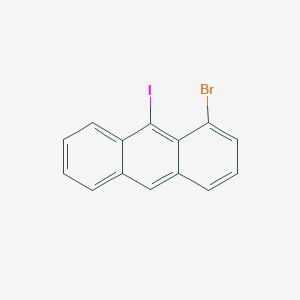
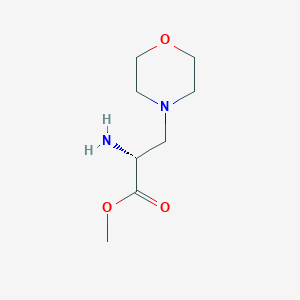


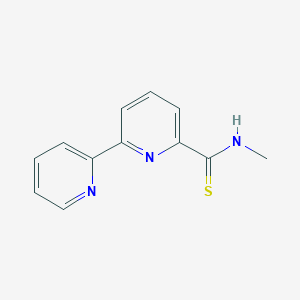
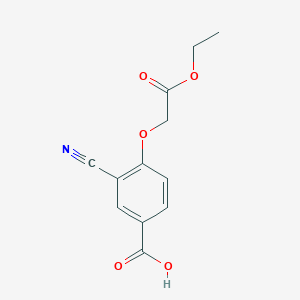

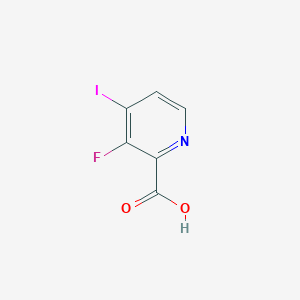

![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
